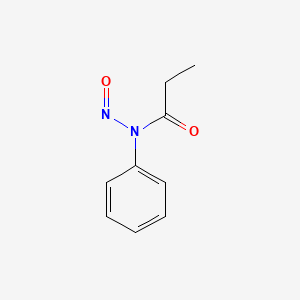
n-Nitroso-n-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Nitroso-n-phenylpropanamide: is an organic compound belonging to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound is of particular interest due to its potential applications in various fields, including chemistry, biology, and medicine. it is also known for its potential carcinogenic properties, which necessitates careful handling and study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-phenylpropanamide typically involves the nitrosation of n-phenylpropanamide. One common method is the reaction of n-phenylpropanamide with nitrous acid (HNO2) or its derivatives under acidic conditions. The reaction can be represented as follows:
C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope, metal and acid-free conditions, and excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: n-Nitroso-n-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
n-Nitroso-n-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitroso compounds.
Biology: It is studied for its potential mutagenic and carcinogenic effects, which are important for understanding the mechanisms of cancer development.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its carcinogenic properties pose significant challenges.
Industry: It is used in the development of pharmaceuticals and other chemical products, with a focus on understanding and mitigating its potential risks
Wirkmechanismus
The mechanism of action of n-Nitroso-n-phenylpropanamide involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of DNA adducts and subsequent mutations. This process is a key factor in its carcinogenicity. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
- n-Nitrosodimethylamine (NDMA)
- n-Nitrosodiethylamine (NDEA)
- n-Nitrosodibutylamine (NDBA)
Comparison: n-Nitroso-n-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the nitrogen atom. This structural feature influences its reactivity and biological activity. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potentials .
Conclusion
This compound is a compound of significant interest due to its diverse applications and potential risks. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is crucial for advancing research and ensuring safe handling practices.
Eigenschaften
CAS-Nummer |
22071-70-1 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
N-nitroso-N-phenylpropanamide |
InChI |
InChI=1S/C9H10N2O2/c1-2-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XIPYCKIKMJHBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


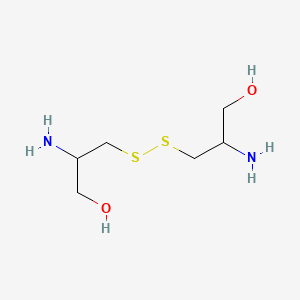
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)

![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
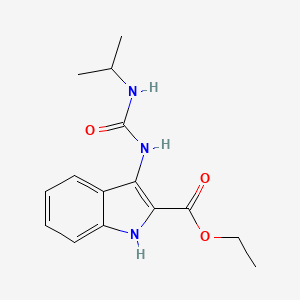
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
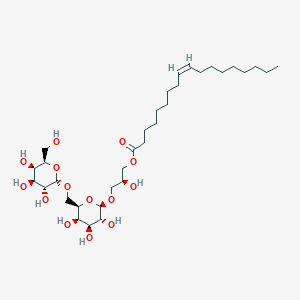
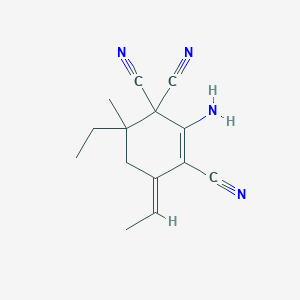
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
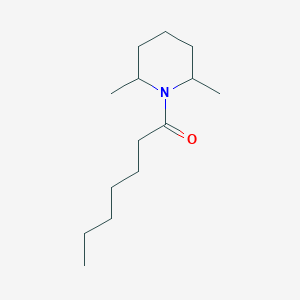
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
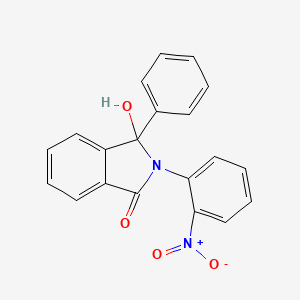
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
